molecular formula C10H12N4O2 B2671443 ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 204974-76-5

ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2671443
CAS No.: 204974-76-5
M. Wt: 220.232
InChI Key: BCFGITSETRWXNU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, offering opportunities for various functional modifications .

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGITSETRWXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylenemalonate. This reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired pyrazolopyridine derivative . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolopyridines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer properties. Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown potential as an inhibitor of key proteins involved in cancer progression, such as cyclin-dependent kinases and protein kinases .

A study highlighted that derivatives of pyrazolo[3,4-b]pyridines could inhibit tumor growth in various cancer models, suggesting that this compound may be further explored for its anticancer potential.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives are known to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This makes them candidates for treating inflammatory diseases.

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been tested against enzymes such as xanthine oxidase and phosphodiesterase-4. These studies are crucial for developing treatments for conditions like gout and asthma .

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows researchers to conduct SAR studies to identify how modifications to its structure can enhance its biological activity or reduce toxicity. Such studies contribute to the rational design of more effective drugs.

Combinatorial Chemistry

The ease of synthesizing derivatives from the pyrazolo[3,4-b]pyridine scaffold facilitates the creation of combinatorial libraries for high-throughput screening in drug discovery. This approach allows researchers to explore a vast chemical space quickly and efficiently .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various synthetic pathways to develop new pharmaceuticals or agrochemicals.

Case Studies

StudyFocusFindings
Kumar et al., 2019Anticancer ActivityDemonstrated that pyrazolo[3,4-b]pyridine derivatives inhibit cancer cell proliferation through specific kinase inhibition.
Hawas et al., 2019Anti-inflammatory EffectsShowed that these compounds can significantly reduce levels of inflammatory cytokines in vitro.
Amaroju et al., 2017Enzyme InhibitionIdentified this compound as an effective inhibitor of pantothenate synthetase from Mycobacterium tuberculosis.

Mechanism of Action

The mechanism by which ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 204974-76-5) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula: C₁₀H₁₂N₄O₂
  • Molecular Weight: 220.23 g/mol
  • CAS Number: 204974-76-5

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-b]pyridine core. This compound has been investigated for its efficacy against various viruses.

Key Findings:

  • Antiviral Mechanism : The compound exhibits significant antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV). In vitro studies demonstrated that it effectively inhibited viral replication in cell cultures.
  • Comparative Efficacy : In a comparative study, the compound showed higher efficacy than some standard antiviral agents, with an EC₅₀ value indicating potent activity against HSV-1 replication cycles .
Virus TypeEC₅₀ (µg/mL)Reference
HSV-115
HAV20

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models.

Research Insights:

  • COX Inhibition : The compound has shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC₅₀ values for COX-2 inhibition were reported to be competitive with established anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In animal models of inflammation, such as carrageenan-induced paw edema, the compound demonstrated significant reduction in swelling and inflammatory markers .
Assay TypeIC₅₀ (µmol)Reference
COX-2 Inhibition0.04
Carrageenan-Induced EdemaSignificant reduction observed

Anticancer Activity

The potential anticancer effects of this compound have also been documented.

Findings:

  • Cell Line Studies : The compound exhibited antiproliferative effects on various cancer cell lines including HeLa and A375, with promising IC₅₀ values suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action : The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Cell LineIC₅₀ (µM)Reference
HeLa10
A3758

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, 5-aminopyrazole derivatives can react with β-ketoesters or α,β-unsaturated ketones under acidic or basic conditions. A key route involves reacting 5-aminopyrazole with ethyl 2,4-dioxo-4-phenylbutanoate to form pyrazolo[3,4-b]pyridine derivatives, where electron-withdrawing substituents on the aryl ring improve reaction yields by stabilizing intermediates . Solvent choice (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) significantly influence regioselectivity and purity .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing between pyrazole and pyridine rings.
  • IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}, NH2_2 vibrations).
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if crystalline): Provides unambiguous confirmation of regiochemistry and stereochemistry .

Q. What are the critical parameters for optimizing yield in its synthesis?

Key parameters include:

  • Reagent stoichiometry : Excess β-ketoesters may drive cyclization.
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., K3_3PO4_4) conditions influence reaction pathways.
  • Temperature : Reflux conditions (e.g., 80–100°C) often improve cyclization efficiency.
  • Electron-withdrawing groups : Enhance intermediate stability and yield, as shown in analogous pyrazolo[3,4-b]pyridine syntheses .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in pyrazolo[3,4-b]pyridine formation?

Regioselectivity is controlled by:

  • Temperature : Higher temperatures favor thermodynamically stable products via keto-enol tautomerism.
  • Catalysts : Pd(PPh3_3)4_4 or iodine can direct cross-coupling reactions, as seen in pyrazole-fused heterocycle syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents (e.g., ethanol) may favor hydrogen-bond-directed cyclization .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Model HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity.
  • Molecular docking : Assess binding affinity to biological targets (e.g., kinases) if the compound is explored for bioactivity.
  • MD simulations : Study solvation effects and conformational stability in different solvents .

Q. How can contradictory data in synthetic yields be resolved?

Contradictions often arise from subtle variations in:

  • Purification methods : Column chromatography vs. recrystallization may recover different product ratios.
  • Starting material purity : Trace impurities (e.g., moisture in aldehydes) can divert reaction pathways.
  • Reaction monitoring : Use TLC or in-situ NMR to identify intermediate species and optimize reaction times .

Q. What strategies improve solubility for biological testing?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) at non-critical positions.
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability.
  • Prodrug design : Ester hydrolysis to carboxylic acids enhances aqueous solubility .

Q. How does substituent variation impact the compound’s spectroscopic properties?

  • Electron-donating groups (e.g., -OCH3_3) : Upfield shifts in 1H^1H NMR for adjacent protons.
  • Electron-withdrawing groups (e.g., -NO2_2) : Downfield shifts due to deshielding.
  • Steric effects : Bulky substituents reduce rotational freedom, simplifying splitting patterns in NMR .

Methodological Tables

Q. Table 1: Optimization of Cyclocondensation Reactions

ParameterEffect on YieldReference
Excess β-ketoester+15–20%
Acetic acid catalyst+10% vs. base
Reflux conditions+25% vs. RT

Q. Table 2: Key Spectroscopic Data

Functional GroupIR (cm1^{-1})1H^1H NMR (ppm)
Ester C=O1690–1710-
Pyridine C-H-8.2–8.5 (d)
NH2_23300–35005.8–6.2 (br s)

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